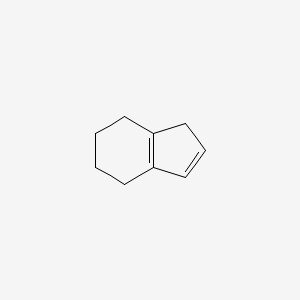

4,5,6,7-Tetrahydroindene

Vue d'ensemble

Description

4,5,6,7-Tetrahydroindene is a biopharmaceutical intermediate with potential anti-tumor and anti-inflammatory activities .

Synthesis Analysis

The synthesis of a complete series of substituted 4,5,6,7-tetrahydroindenes is reported in the literature . The synthesis involves the methylation of the corresponding cyclopentenones . A sequential catalysis involving olefin cross-metathesis/asymmetric intramolecular Friedel–Crafts alkylation of pyrrole derivatives has also been developed .Molecular Structure Analysis

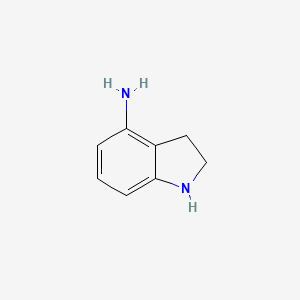

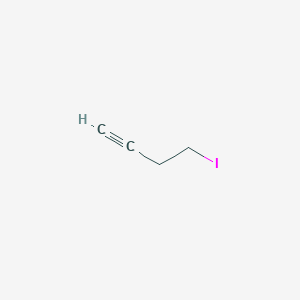

The molecular formula of 4,5,6,7-Tetrahydroindene is C9H12 . The molecular weight is 120.19 .Chemical Reactions Analysis

4,5,6,7-Tetrahydroindene has been used in the synthesis of a variety of enantioenriched 4,5,6,7-tetrahydroindoles via olefin cross-metathesis/intramolecular Friedel–Crafts alkylation reaction of pyrrole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5,6,7-Tetrahydroindene include a boiling point of 205 °C and a density of 0.95 .Applications De Recherche Scientifique

Synthesis and Properties

- The synthesis of substituted 4,5,6,7-tetrahydroindenes has been reported, leading to the development of novel ferrocenes and metal complexes. These complexes exhibit more ease of oxidation compared to ferrocene, a characteristic influenced by methyl or alkyl substituents. The study also includes X-ray structures of certain ferrocenes, providing insights into the effects of steric hindrance on molecular structure (Austin et al., 1995).

Isoxazole Synthesis

- Research demonstrates the synthesis of (4,5,6,7-tetrahydroindol-2-yl)alkynes and their cyclization with hydroxylamine to form isoxazoles. The acidity of the reaction mixture influences the selectivity of the isomers formed (Sobenina et al., 2014).

Metallocene Complexes

- The synthesis of ansa-metallocene complexes (M=ZrCl2, TiCl2, YCl, and LuCl) containing the bis(2-methyl-4,5,6,7-tetrahydroinden-yl)dimethylsilane ligand is described, showcasing the application of tetrahydroindene in forming metal complexes with specific stereochemistry (Halterman et al., 2000).

Chemical and Biological Aspects

- A review of the chemical and biological aspects of 4,5,6,7-tetrahydrothieno pyridine analogs, focusing on the synthesis and biological activities of different analogs, underlines the significance of this core in drug development (Sangshetti et al., 2014).

Keto-Enol Tautomerism Study

- The tautomeric equilibria of 4,7-dioxo-4,5,6,7-tetrahydroindoles were investigated, providing valuable information on the influence of solvents on enol-keto equilibria, a crucial aspect in understanding reaction dynamics and molecular stability (Malesani et al., 1979).

Reaction Mechanisms

- A study on the reaction of N-acyl salts of heteroaromatic cations with 4,5,6,7-tetrahydroindole revealed mechanisms leading to 2-substituted tetrahydroindoles, contributing to the understanding of heterocyclic compound synthesis (Nelin et al., 1978).

Polymer Science Application

- The cationic polymerization of tetrahydroindene for the synthesis of high-molecular-weight polymers and hydrogenation to create heat-resistant alicyclic hydrocarbon polymers indicates its potential in advanced polymer science applications (Mizuno et al., 2006).

Orientations Futures

The future directions of 4,5,6,7-Tetrahydroindene research could involve further exploration of its potential anti-tumor and anti-inflammatory activities . Additionally, its use in the synthesis of a variety of enantioenriched 4,5,6,7-tetrahydroindoles via olefin cross-metathesis/intramolecular Friedel–Crafts alkylation reaction of pyrrole derivatives presents interesting avenues for future research .

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h3,6H,1-2,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVDFJNXDKTKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473361 | |

| Record name | 4,5,6,7-tetrahydroindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydroindene | |

CAS RN |

24279-06-9 | |

| Record name | 4,5,6,7-tetrahydroindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-7-ol](/img/structure/B1589685.png)

![Rucl2[(S)-xylbinap][(S,S)-dpen]](/img/structure/B1589699.png)